[(Benzylamino)(4-acetamidophenyl)methyl]phosphonic acid
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Overview
Description
[(Benzylamino)(4-acetamidophenyl)methyl]phosphonic acid is an organic compound that features a phosphonic acid group attached to a benzylamino and a 4-acetamidophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Benzylamino)(4-acetamidophenyl)methyl]phosphonic acid typically involves the reaction of benzylamine with 4-acetamidobenzaldehyde, followed by the introduction of a phosphonic acid group. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process may also include steps for purification, such as recrystallization or chromatography, to isolate the desired compound from by-products.
Chemical Reactions Analysis
Types of Reactions
[(Benzylamino)(4-acetamidophenyl)methyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzylamino derivatives.
Scientific Research Applications
[(Benzylamino)(4-acetamidophenyl)methyl]phosphonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of [(Benzylamino)(4-acetamidophenyl)methyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved may include signal transduction pathways that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Acetamidophenylboronic acid: Similar structure but with a boronic acid group instead of a phosphonic acid group.
[Amino(4-carbamimidoylphenyl)methyl]phosphonic acid: Contains a carbamimidoyl group instead of an acetamido group.
Uniqueness
[(Benzylamino)(4-acetamidophenyl)methyl]phosphonic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
1090917-11-5 |
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Molecular Formula |
C16H19N2O4P |
Molecular Weight |
334.31 g/mol |
IUPAC Name |
[(4-acetamidophenyl)-(benzylamino)methyl]phosphonic acid |
InChI |
InChI=1S/C16H19N2O4P/c1-12(19)18-15-9-7-14(8-10-15)16(23(20,21)22)17-11-13-5-3-2-4-6-13/h2-10,16-17H,11H2,1H3,(H,18,19)(H2,20,21,22) |
InChI Key |
ARZPGYDIZAKIMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(NCC2=CC=CC=C2)P(=O)(O)O |
Origin of Product |
United States |
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